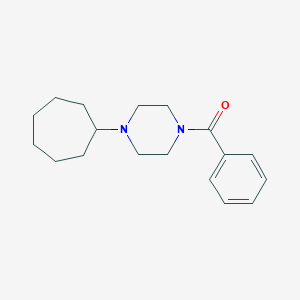![molecular formula C16H23FN2O B247585 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine, also known as FPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves its interaction with the sigma-1 receptor, leading to modulation of various cellular processes. This compound has been shown to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, antidepressant effects, analgesia, and antitumor effects. This compound has been shown to increase the expression of neurotrophic factors, including BDNF, which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes. This compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific modulation of this receptor. This compound has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine. One area of research is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes, including calcium signaling and neurotrophic factor expression. Finally, future studies are needed to determine the potential of this compound as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves the reaction of 4-morpholinecarboxaldehyde with 2-fluorobenzylpiperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in various areas of scientific research. In the field of neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has been shown to modulate sigma-1 receptor activity, leading to various physiological effects, including neuroprotection, antidepressant effects, and analgesia.
In pharmacology, this compound has been studied for its potential use as a drug candidate for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and it has been suggested that this compound may have potential as a therapeutic agent for these diseases. In cancer research, this compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C16H23FN2O |
|---|---|
Poids moléculaire |
278.36 g/mol |
Nom IUPAC |
4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23FN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2 |
Clé InChI |
FHYJAMNWOCGGBS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
SMILES canonique |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)





![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)
